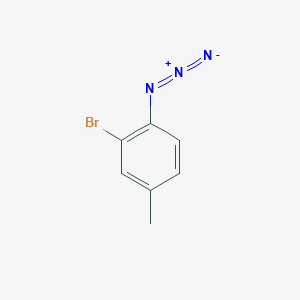![molecular formula C11H18N4O B12312962 rac-5-[(3aR,7aR)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridin-7a-yl]-3-methyl-1,2,4-oxadiazole, cis](/img/structure/B12312962.png)
rac-5-[(3aR,7aR)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridin-7a-yl]-3-methyl-1,2,4-oxadiazole, cis
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-5-[(3aR,7aR)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridin-7a-yl]-3-methyl-1,2,4-oxadiazole, cis: is a complex organic compound with a unique structure that includes a pyrrolo[3,4-c]pyridine ring system and an oxadiazole moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rac-5-[(3aR,7aR)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridin-7a-yl]-3-methyl-1,2,4-oxadiazole, cis involves multiple steps, including the formation of the pyrrolo[3,4-c]pyridine ring and the subsequent attachment of the oxadiazole group. The reaction conditions typically involve the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives, while reduction could produce reduced pyrrolo[3,4-c]pyridine compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: In biological research, the compound may be studied for its potential interactions with biological molecules, such as proteins or nucleic acids.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of new pharmaceuticals with specific biological activities.
Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Wirkmechanismus
The mechanism by which rac-5-[(3aR,7aR)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridin-7a-yl]-3-methyl-1,2,4-oxadiazole, cis exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological processes. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- rac-methyl (3aR,7aR)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate
- rac-methyl (3aR,7aR)-octahydropyrano[3,4-c]pyrrole-7a-carboxylate
- rac-[(3aR,7aR)-5-Methyl-octahydro-1H-pyrrolo[3,4-c]pyridin-7a-yl]methanol dihydrochloride
Uniqueness: The uniqueness of rac-5-[(3aR,7aR)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridin-7a-yl]-3-methyl-1,2,4-oxadiazole, cis lies in its specific combination of the pyrrolo[3,4-c]pyridine ring and the oxadiazole group, which imparts distinct chemical and biological properties not found in the similar compounds listed above.
Eigenschaften
Molekularformel |
C11H18N4O |
|---|---|
Molekulargewicht |
222.29 g/mol |
IUPAC-Name |
3-methyl-5-(5-methyl-2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridin-7a-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C11H18N4O/c1-8-13-10(16-14-8)11-3-4-15(2)6-9(11)5-12-7-11/h9,12H,3-7H2,1-2H3 |
InChI-Schlüssel |
ZYHNQGKFGTUEPH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NOC(=N1)C23CCN(CC2CNC3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



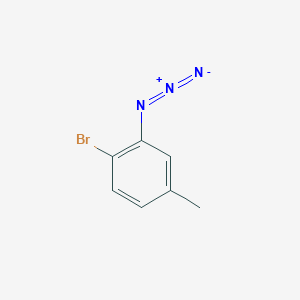
![[8,14-Diacetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B12312912.png)


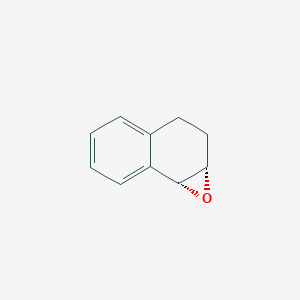
![1-Methylspiro[azepane-4,2'-chromane]-4',7-dione](/img/structure/B12312923.png)
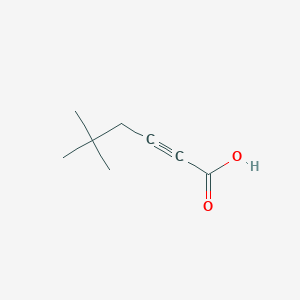
![rac-5-[(3R,4R)-4-cyclopropylpyrrolidin-3-yl]-3-(methoxymethyl)-1H-1,2,4-triazole, trans](/img/structure/B12312928.png)

![2-Amino-3-[3-chloro-4-(4-hydroxy-3,5-diiodophenoxy)-5-iodophenyl]propanoic acid](/img/structure/B12312944.png)
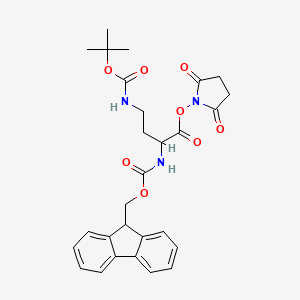
![Dimethyl({[5-(piperidin-2-yl)-1,3,4-oxadiazol-2-yl]methyl})amine dihydrochloride](/img/structure/B12312952.png)
